1-Bromo-3-chloro-5-isopropoxybenzene
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Overview
Description
1-Bromo-3-chloro-5-isopropoxybenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isopropoxy groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-5-isopropoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For example, starting with 1-bromo-3-chlorobenzene, the isopropoxy group can be introduced via a nucleophilic substitution reaction using isopropanol under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-isopropoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Electrophilic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the substituents on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used. These reactions often require acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative .
Scientific Research Applications
1-Bromo-3-chloro-5-isopropoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for research purposes.
Medicine: The compound is used in the development of pharmaceuticals and drug intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-isopropoxybenzene involves its reactivity as an electrophile or nucleophile, depending on the reaction conditions. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, while the isopropoxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but with different substitution pattern.
1-Bromo-3-chlorobenzene: Lacks the isopropoxy group.
1-Bromo-3,5-dichlorobenzene: Contains two chlorine atoms instead of one chlorine and one isopropoxy group.
Uniqueness
1-Bromo-3-chloro-5-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different chemical properties and reactivity compared to other bromochlorobenzene derivatives. This makes it valuable in specific synthetic applications where the isopropoxy group plays a crucial role .
Properties
IUPAC Name |
1-bromo-3-chloro-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWVUTFRDAIKIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682129 |
Source
|
Record name | 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-66-8 |
Source
|
Record name | 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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